molecular formula C15H16ClN3O3 B11148921 methyl 3-({[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)propanoate

methyl 3-({[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)propanoate

Cat. No.: B11148921
M. Wt: 321.76 g/mol
InChI Key: YIDWJUGFMRTLSQ-UHFFFAOYSA-N
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Description

Methyl 3-({[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)propanoate is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a chlorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)propanoate typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Chlorophenyl Substitution: The pyrazole ring is then substituted with a chlorophenyl group. This can be done via electrophilic aromatic substitution using chlorobenzene and a suitable catalyst.

    Coupling with Propanoate: The final step involves coupling the substituted pyrazole with methyl 3-aminopropanoate. This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring, forming corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, methyl 3-({[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)propanoate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility makes it valuable for various applications.

Mechanism of Action

The mechanism of action of methyl 3-({[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-({[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)propanoate: Similar structure with a different position of the chlorine atom.

    Ethyl 3-({[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)propanoate: Similar structure with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 3-({[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)propanoate is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H16ClN3O3

Molecular Weight

321.76 g/mol

IUPAC Name

methyl 3-[[5-(3-chlorophenyl)-2-methylpyrazole-3-carbonyl]amino]propanoate

InChI

InChI=1S/C15H16ClN3O3/c1-19-13(15(21)17-7-6-14(20)22-2)9-12(18-19)10-4-3-5-11(16)8-10/h3-5,8-9H,6-7H2,1-2H3,(H,17,21)

InChI Key

YIDWJUGFMRTLSQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NCCC(=O)OC

Origin of Product

United States

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